molecular formula C11H18N2O2 B13590780 3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid

3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid

Cat. No.: B13590780
M. Wt: 210.27 g/mol
InChI Key: ULJZFTFDECRDRT-UHFFFAOYSA-N
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Description

3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a propanoic acid moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a strong base such as sodium hydride or potassium carbonate to introduce the ethyl group.

    Methylation: Methyl groups are introduced through the reaction with methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid moiety, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of 3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid derivatives with additional carboxyl or keto groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol: A related compound with a hydroxyl group instead of a carboxylic acid moiety.

    1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid: Another derivative with a sulfonyl group and a piperidine ring.

Uniqueness

3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C11H18N2O2/c1-5-13-9(4)10(8(3)12-13)6-7(2)11(14)15/h7H,5-6H2,1-4H3,(H,14,15)

InChI Key

ULJZFTFDECRDRT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CC(C)C(=O)O)C

Origin of Product

United States

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